1-[6-Chloro-4-(trifluoromethyl)-2-pyridyl]-4-methyl-piperazine
Overview
Description
The compound “1-[6-Chloro-4-(trifluoromethyl)-2-pyridyl]-4-methyl-piperazine” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceutical drugs. The molecule also has a pyridyl group (a basic aromatic ring with one nitrogen atom) and a trifluoromethyl group (a carbon atom bonded to three fluorine atoms and one other carbon atom), both of which can significantly affect the molecule’s reactivity and interactions with biological targets .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the pyridyl and piperazine rings, followed by the introduction of the trifluoromethyl and chloro groups. Trifluoromethyl groups are often introduced using reagents like trifluoromethyltrimethylsilane or the Ruppert-Prakash reagent .Molecular Structure Analysis
The exact molecular structure would depend on the specific positions of the groups on the rings. The trifluoromethyl group is electron-withdrawing, which means it would decrease the electron density on the pyridyl ring. This could affect how the molecule interacts with other substances .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific positions of the groups on the rings. The trifluoromethyl group is quite stable but can participate in certain reactions under specific conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific structure and the positions of the groups on the rings. For example, the presence of the trifluoromethyl group could increase the compound’s stability and lipophilicity .Scientific Research Applications
Metabolic Pathways and Drug Metabolism
Arylpiperazine derivatives, including those with structures similar to 1-[6-Chloro-4-(trifluoromethyl)-2-pyridyl]-4-methyl-piperazine, undergo extensive metabolic processes, highlighting their disposition and transformation within biological systems. These compounds are metabolized through pathways involving cytochrome P450 enzymes, leading to various metabolites with diverse pharmacological actions. This understanding is crucial for developing drugs with optimized efficacy and reduced toxicity (Caccia, 2007).
Therapeutic Uses and Drug Development
The piperazine core is a significant component in drugs targeting a broad spectrum of diseases. Modifications to the piperazine nucleus, such as those seen in this compound, have led to the development of compounds with antipsychotic, antidepressant, anticancer, anti-inflammatory, and antiviral properties. These derivatives showcase the versatility of the piperazine scaffold in medicinal chemistry and drug design, offering insights into rational drug development strategies (Rathi et al., 2016).
Anti-mycobacterial Activity
Piperazine derivatives have been explored for their potential against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. The incorporation of piperazine units into drug candidates has shown promising anti-mycobacterial activity, suggesting a pathway for new therapeutic agents against tuberculosis (Girase et al., 2020).
Environmental Applications
The structural flexibility and chemical reactivity of piperazine derivatives have also found applications beyond pharmacology. For instance, in environmental science, piperazine-based compounds are used in nanofiltration membranes for water treatment, showcasing the broader utility of these molecules in addressing critical environmental challenges (Shao et al., 2022).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
1-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]-4-methylpiperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClF3N3/c1-17-2-4-18(5-3-17)10-7-8(11(13,14)15)6-9(12)16-10/h6-7H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVZOGENVNAKVSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC(=CC(=C2)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClF3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501176437 | |
Record name | 1-[6-Chloro-4-(trifluoromethyl)-2-pyridinyl]-4-methylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501176437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1432053-92-3 | |
Record name | 1-[6-Chloro-4-(trifluoromethyl)-2-pyridinyl]-4-methylpiperazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1432053-92-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[6-Chloro-4-(trifluoromethyl)-2-pyridinyl]-4-methylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501176437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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